![molecular formula C9H7NO5 B1203231 2-Nitrophenylpyruvic acid CAS No. 5461-32-5](/img/structure/B1203231.png)
2-Nitrophenylpyruvic acid
Overview
Description
2-Nitrophenylpyruvic acid (chemical formula: C9H7NO5) is a compound with a molecular weight of approximately 209.16 g/mol. It is also known by other names, including 3-(2-Nitrophenyl)-2-oxopropanoic acid . The compound’s structure consists of a pyruvic acid moiety (2-oxopropanoic acid) with a nitro group attached to the phenyl ring .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. While I don’t have access to specific papers, the compound can be prepared through various synthetic routes. Researchers have reported methods involving the condensation of pyruvic acid with 2-nitrobenzaldehyde or the oxidation of 2-nitrophenylacetic acid .
Molecular Structure Analysis
The molecular structure of this compound comprises a phenyl ring (with a nitro group) attached to a keto group (pyruvic acid). The keto group is essential for its reactivity and biological activity. The compound’s 3D structure can be visualized using tools like ChemSpider .
Physical And Chemical Properties Analysis
Scientific Research Applications
Battery Technology : 2-Nitrophenylpyruvic acid has been evaluated as a cathode material in magnesium/zinc-based primary batteries. It demonstrates a high discharge capacity of 1.03 Ah g−1, the highest observed in organic batteries, through a reduction process that involves the conversion to anthranilic acid (Renuka, 2000).
Catalytic Hydrogenation : This acid, in its derivative forms like oxime, semicarbazone, and phenylhydrazone, undergoes catalytic hydrogenation to yield compounds like indole-2-carboxylic acid and 1-hydroxylindole-2-carboxylic acid (Baxter & Swan, 1967).
Organic Synthesis : this compound and its derivatives play a crucial role in the synthesis of indoles, which are valuable in pharmaceutical and chemical industries. A novel method using this acid for synthesizing indole-2-carboxylic acid derivatives has been developed (Mamedov et al., 2018).
Chemical Analysis : The acid is used in the derivatization of carboxylic acids, aldehydes, and ketones for analysis in samples. This is particularly significant in high-performance liquid chromatography and mass spectrometry applications (Peters et al., 2004).
Heterogeneous Catalytic Reactions : It's involved in catalytic asymmetric cascade reactions to produce quinoline derivatives, a process influenced by substituents on the aromatic ring (Tálas et al., 2021).
Mechanism of Action
Mode of Action
The mode of action of 2-Nitrophenylpyruvic acid involves a reduction process . A 7-electron reduction is responsible for the electrochemical reaction causing the reduction of this compound . This reduction leads to the formation of an indole intermediate, which is then oxidatively cleaved .
Biochemical Pathways
The reduction of this compound to an indole intermediate suggests involvement in pathways related to indole and its derivatives .
Result of Action
The result of the action of this compound is the formation of anthranilic acid as the end-of-discharge product . This suggests that the compound may have potential applications in the production of anthranilic acid and its derivatives.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the discharge performance of the cell containing this compound was investigated under different parametric variations such as temperature, nature of electrolyte, current drain, and zeolite modification . .
properties
IUPAC Name |
3-(2-nitrophenyl)-2-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWRLDEYHZQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203041 | |
Record name | 2-Nitrophenylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5461-32-5 | |
Record name | 3-(2-Nitrophenyl)-2-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5461-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5461-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5598 | |
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Record name | 2-Nitrophenylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenylpyruvic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Nitrophenylpyruvic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVK99UGM9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic application of 2-nitrophenylpyruvic acid highlighted in the provided research papers?
A1: The research papers primarily focus on utilizing this compound as a precursor for synthesizing indole derivatives. This is achieved through catalytic hydrogenation reactions involving various derivatives of this compound, such as its oxime, semicarbazone, and phenylhydrazone. [, , ] For instance, the catalytic hydrogenation of this compound oxime yields indole-2-carboxylic acid and 1-hydroxyindole-2-carboxylic acid. []
Q2: Can you elaborate on the reaction pathway of this compound leading to the formation of indole derivatives?
A2: While the papers don't delve into detailed reaction mechanisms, they highlight that the transformation of this compound derivatives to indoles likely involves a reduction of the nitro group to an amine, followed by a cyclization reaction. [, , ] This cyclization step is facilitated by the presence of the α-keto acid moiety in this compound, which ultimately leads to the formation of the indole ring system.
Q3: The research papers mention using various derivatives of this compound. Why is derivatization necessary?
A4: Derivatization of this compound serves multiple purposes. For instance, converting it into oximes, semicarbazones, or phenylhydrazones can modulate its reactivity and solubility, potentially influencing the yield and selectivity of the desired indole product. [, , ] Additionally, incorporating specific substituents within these derivatives allows for the synthesis of diversely substituted indoles, expanding the scope of accessible compounds for further investigation.
Q4: The synthesis of heterocyclic compounds like those described in the research often requires careful consideration of reaction conditions. What are some crucial factors influencing the synthesis of these compounds from this compound?
A5: The papers highlight that factors like the choice of catalyst, solvent, temperature, and reaction time significantly influence the yield and selectivity of the desired products. [, , ] Additionally, the specific substituents present on the this compound derivatives and the choice of coupling partners can also impact the reaction outcome. Optimizing these parameters is crucial for achieving efficient and controlled synthesis of the target heterocyclic compounds.
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